molecular formula C15H16N2O2S B1346163 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)aniline CAS No. 7252-02-0

4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)aniline

Cat. No.: B1346163
CAS No.: 7252-02-0
M. Wt: 288.4 g/mol
InChI Key: PBWWVSWTXKQMEN-UHFFFAOYSA-N
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Description

4-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)aniline is a chemical compound that features a dihydroisoquinoline moiety linked to an aniline group via a sulfonyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Mechanism of Action

The mechanism of action of 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)aniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)aniline is unique due to its sulfonyl linkage, which imparts distinct chemical and biological properties compared to other dihydroisoquinoline derivatives. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c16-14-5-7-15(8-6-14)20(18,19)17-10-9-12-3-1-2-4-13(12)11-17/h1-8H,9-11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWWVSWTXKQMEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70279988
Record name 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7252-02-0
Record name NSC15021
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15021
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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